molecular formula C12H11N B15170789 2,3-Diethenyl-1H-indole CAS No. 874116-51-5

2,3-Diethenyl-1H-indole

Cat. No.: B15170789
CAS No.: 874116-51-5
M. Wt: 169.22 g/mol
InChI Key: BHYZBQXMTGCESK-UHFFFAOYSA-N
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Description

2,3-Diethenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes two ethenyl groups attached to the indole ring, which may influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2,3-Diethenyl-1H-indole, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Diethenyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl groups may yield epoxides, while reduction of the indole ring may produce dihydroindole derivatives .

Mechanism of Action

The mechanism of action of 2,3-Diethenyl-1H-indole involves its interaction with molecular targets and pathways within biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The ethenyl groups may enhance its binding affinity and specificity for certain targets . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Properties

CAS No.

874116-51-5

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

2,3-bis(ethenyl)-1H-indole

InChI

InChI=1S/C12H11N/c1-3-9-10-7-5-6-8-12(10)13-11(9)4-2/h3-8,13H,1-2H2

InChI Key

BHYZBQXMTGCESK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(NC2=CC=CC=C21)C=C

Origin of Product

United States

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